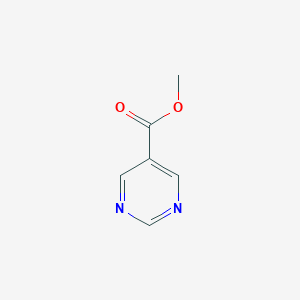

Methyl pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5-2-7-4-8-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVNUAHPLDBEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878878 | |

| Record name | 5-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34253-01-5 | |

| Record name | Methyl pyrimidine-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034253015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34253-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PYRIMIDINE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT5P89WR6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Considerations:

-

Hazards : Diazomethane is highly toxic and explosive, necessitating specialized equipment (e.g., Mini-Diazald apparatus) for safe handling.

-

Yield Optimization : The moderate yield (44%) reflects challenges in diazomethane stability and side reactions. Alternatives like dimethyl sulfate (DMS) or methyl iodide could be explored but may require harsher conditions.

Table 1: Direct Esterification Methods

| Starting Material | Methylating Agent | Solvent System | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pyrimidine-5-carboxylic acid | Diazomethane | THF/ethanol/water | 0°C | 44% |

Cyclocondensation Reactions for Pyrimidine Ring Formation

Three-Component Biginelli-Like Reactions

The Biginelli reaction, a classic multi-component reaction, enables the construction of the pyrimidine ring with simultaneous esterification. Source and describe adaptations using β-keto esters, aldehydes, and urea derivatives. For instance, methyl 4-methyl-3-oxopentanoate reacts with 4-fluorobenzaldehyde and guanidine hydrochloride in dimethylformamide (DMF) under basic conditions (KCO) at 70°C for 3 hours, yielding 55% of a substituted pyrimidine-5-carboxylate. While this example targets a fluorophenyl derivative, the methodology is generalizable to the parent compound by substituting formaldehyde for the aromatic aldehyde.

Mechanism:

-

Knoevenagel Condensation : The aldehyde and β-keto ester form an α,β-unsaturated ketone.

-

Nucleophilic Attack : Urea or guanidine adds to the ketone, forming a dihydropyrimidine intermediate.

-

Aromatization : Oxidation or dehydration yields the aromatic pyrimidine core.

Table 2: Cyclocondensation Reaction Parameters

Oxidation of Dihydropyrimidine Intermediates

Source outlines a two-step process involving dihydropyrimidine synthesis followed by oxidation. Ethyl 4-(4-fluorophenyl)-6-methyl-2-carbonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran at room temperature, achieving full aromatization to the pyrimidine derivative. For the parent compound, substituting the fluorophenyl group with hydrogen would require analogous oxidation conditions.

Advantages:

-

Selectivity : DDQ selectively oxidizes dihydropyrimidines without degrading ester functionalities.

-

Scalability : The reaction proceeds at ambient temperature, simplifying large-scale production.

Alternative Synthetic Routes

Catalytic Esterification

Transition metal catalysts (e.g., Pd/C or Ni) could facilitate esterification under milder conditions. For example, coupling pyrimidine-5-carboxylic acid with methanol in the presence of a catalyst and dehydrating agent (e.g., molecular sieves) might improve yields compared to classical methods.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Advantages | Disadvantages | Yield Range | Scalability |

|---|---|---|---|---|

| Direct Esterification | Simple, one-step | Hazardous reagents, moderate yield | 40–50% | Moderate |

| Cyclocondensation | Builds ring and ester simultaneously | Requires optimization for parent compound | 50–75%* | High |

| Oxidation of Dihydropyrimidines | High selectivity | Multi-step synthesis | 60–80% | Moderate |

| *Yields based on substituted analogs. |

Chemical Reactions Analysis

Types of Reactions

Methyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrimidine-5-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield pyrimidine-5-methanol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrimidine ring. For example, the reaction with alkyl halides can introduce alkyl groups at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Pyrimidine-5-carboxylic acid

Reduction: Pyrimidine-5-methanol

Substitution: Various alkylated or arylated pyrimidine derivatives

Scientific Research Applications

Key Synthesis Steps

- Starting Materials : Commonly utilized starting materials include malonic acid derivatives and dimethylformamide.

- Reaction Conditions : The reactions are typically carried out under controlled temperatures (10°C to 110°C) in inert solvents to optimize yields and minimize by-products .

Pharmacological Applications

Methyl pyrimidine-5-carboxylate exhibits significant pharmacological properties, particularly in the development of anti-inflammatory and neuroprotective agents.

Anti-inflammatory Properties

Research has shown that derivatives of this compound possess potent anti-inflammatory effects. For instance:

- Compounds derived from this scaffold have been evaluated for their ability to inhibit COX-2 activity, a key enzyme in inflammatory processes. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Neuroprotective Effects

The compound is also being explored for its neuroprotective properties:

- A recent study highlighted the synthesis of novel triazole derivatives based on the pyrimidine-5-carboxylate framework, which demonstrated potential in treating neuroinflammatory conditions .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is being investigated for its applications in agrochemicals, particularly as a building block for herbicides and fungicides.

Herbicide Development

Research indicates that certain derivatives can disrupt plant growth signaling pathways, making them candidates for herbicide formulation .

Study on Anti-inflammatory Agents

A comprehensive study evaluated the effectiveness of various this compound derivatives in reducing inflammation in rodent models. The results demonstrated a significant reduction in edema and inflammatory markers compared to controls.

| Compound Name | IC50 (μmol) | Activity |

|---|---|---|

| Compound A | 0.04 ± 0.01 | COX-2 Inhibition |

| Compound B | 0.04 ± 0.02 | COX-2 Inhibition |

Neuroprotective Agent Evaluation

Another study focused on the neuroprotective effects of synthesized compounds against oxidative stress-induced neuronal damage. The findings indicated that specific derivatives significantly reduced neuronal apoptosis.

Mechanism of Action

The mechanism of action of methyl pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. For example, inhibition of specific enzymes involved in viral replication can result in antiviral activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrimidine ring allows for diverse substitutions at positions 2, 4, and 6, which significantly alter chemical reactivity and biological activity. Below is a comparative analysis of methyl pyrimidine-5-carboxylate and its analogs:

Physicochemical Properties

- Solubility and Lipophilicity: Ethyl esters (e.g., Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate) exhibit higher lipophilicity than methyl esters, impacting membrane permeability .

- Stability : Methylsulfonyl and fluorophenyl substituents enhance thermal stability, as evidenced by crystallographic studies .

Biological Activity

Methyl pyrimidine-5-carboxylate is a heterocyclic organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, agriculture, and material science. This article provides an overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is with a molecular weight of approximately 138.12 g/mol. The compound is synthesized through various methods, including the reaction of pyrimidine-5-carboxylic acid with methanol in the presence of dehydrating agents or through cyclization reactions involving β-ketoesters and amidines.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in relation to viral replication and cancer progression.

- Receptor Interaction : It acts as a ligand for various receptors, influencing cellular signaling pathways.

- Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit inflammatory mediators such as COX-2, which is crucial for developing anti-inflammatory drugs .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : By binding to specific enzymes involved in metabolic pathways, it can modulate their activity. For instance, it has shown potential in inhibiting enzymes linked to viral replication.

- Receptor Modulation : The compound interacts with cellular receptors, altering downstream signaling events that can lead to therapeutic effects.

- Gene Expression Regulation : It may influence gene expression patterns related to inflammation and cell proliferation.

Antiviral Activity

A study demonstrated that this compound derivatives exhibited significant antiviral activity against certain strains of viruses by inhibiting key enzymes necessary for viral replication.

Anti-inflammatory Properties

In vitro studies have shown that this compound derivatives significantly suppress COX-2 activity. For example, compounds derived from this structure exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Comparison with Other Pyrimidines

This compound can be compared with other similar compounds such as pyrimidine-5-carboxylic acid and pyrimidine-5-methanol. While sharing structural similarities, these compounds differ in their functional groups, affecting their biological activities:

| Compound | Structure Type | Key Activity |

|---|---|---|

| This compound | Ester | Enzyme inhibition |

| Pyrimidine-5-Carboxylic Acid | Carboxylic acid | Antimicrobial properties |

| Pyrimidine-5-Methanol | Alcohol | Reduced bioactivity |

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential applications in treating conditions such as:

- Cancer : By targeting specific signaling pathways involved in tumor growth.

- Viral Infections : As inhibitors of viral enzymes.

- Inflammatory Diseases : Through modulation of inflammatory responses.

Q & A

Q. What are the common synthetic routes for methyl pyrimidine-5-carboxylate derivatives, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via multicomponent reactions or stepwise substitutions. A solvent-free, one-pot three-component method using substituted phenyl groups, thiourea/urea, and diethyl acetylenedicarboxylate under thermal conditions yields high-purity products . For intermediates, nucleophilic substitution with amines (e.g., 3-chloro-4-methoxybenzylamine) in dichloromethane, catalyzed by sodium carbonate or triethylamine, is effective. Reaction optimization involves controlling temperature (25–30°C), base selection, and monitoring purity via HPLC .

Q. How is X-ray crystallography applied to determine the structural features of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, asymmetric units may contain multiple independent molecules with varying dihedral angles between pyrimidine and aryl rings (e.g., 26.21°–41.72°). Intramolecular C–H⋯O hydrogen bonds stabilize non-planar ring conformations, while intermolecular bonds dictate crystal packing. Data refinement using SHELXL ensures accuracy, with parameters like R factor (<0.08) and data-to-parameter ratio (>15:1) indicating reliability .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound derivatives?

Key methods include:

- HPLC : Assess purity (e.g., ≥95% for intermediates) using C18 columns and UV detection .

- NMR : Confirm substitution patterns (e.g., aromatic proton splitting in ¹H NMR, carbonyl signals in ¹³C NMR).

- Mass Spectrometry (MS) : Verify molecular weight via ESI-TOF or EI-MS.

- FT-IR : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen bonding patterns across crystal structures of pyrimidine carboxylates?

Discrepancies arise from varying intramolecular interactions (e.g., six- vs. seven-membered rings) and crystal packing environments. Graph set analysis (GSA) categorizes hydrogen bonds into patterns like S(6) or D(2) to systematize observations. For instance, intramolecular bonds in the title compound form S(6) motifs, while intermolecular bonds create infinite chains. Cross-validating with computational models (e.g., DFT) refines geometric parameters .

Q. What strategies address contradictory mechanistic data in reactions involving pyrimidine carboxylate intermediates?

Contradictions often stem from competing pathways (e.g., nucleophilic substitution vs. elimination). To resolve:

Q. How do steric and electronic effects influence the reactivity of this compound in medicinal chemistry applications?

Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the pyrimidine C4 position, facilitating nucleophilic attacks. Steric hindrance from bulky substituents (e.g., isopropyl) shifts reactivity to less hindered sites. For kinase inhibitors, modifying the carboxylate to amide improves binding affinity by mimicking ATP’s ribose moiety. Structure-activity relationship (SAR) studies require systematic substitutions and bioassays .

Q. What are the best practices for presenting crystallographic data of pyrimidine derivatives in publications?

Include:

- CIF Files : Deposit raw data in repositories (e.g., Cambridge Structural Database).

- Hydrogen Bonding Tables : List donor-acceptor distances and angles.

- Thermal Ellipsoid Plots : Visualize atomic displacement parameters.

- Validation Reports : Adhere to IUCr standards for R factors and completeness .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.